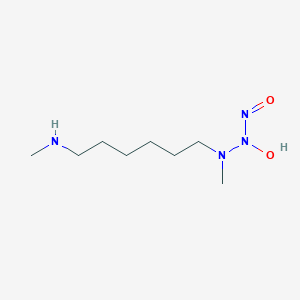

MAHMA NONOate

概要

説明

MAHMA NONOate is a Nitric Oxide (NO) donor . It is a compound that participates in the regulation of many pathophysiological processes . It functions both as a second messenger and as an endogenous neurotransmitter . MAHMA NONOate is unstable and easy to release NO in physiological conditions .

Synthesis Analysis

MAHMA NONOate is commercially available and can be purchased from various chemical suppliers .

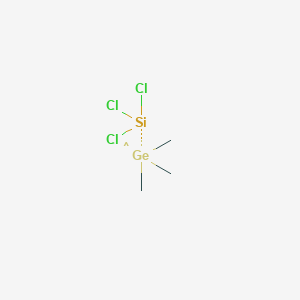

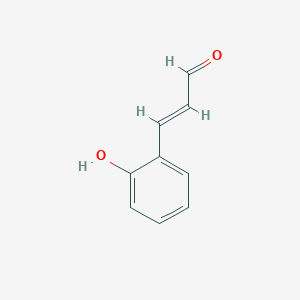

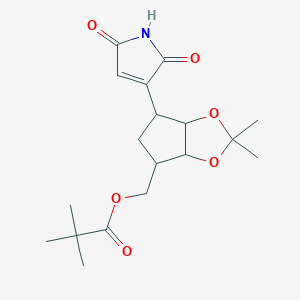

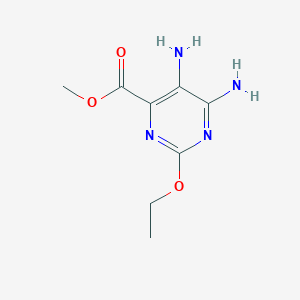

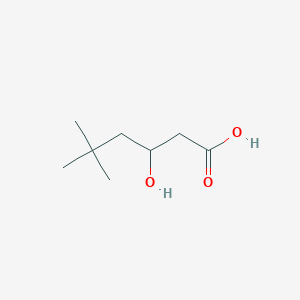

Molecular Structure Analysis

The molecular formula of MAHMA NONOate is C8H20N4O2 . Its average mass is 204.270 Da and its monoisotopic mass is 204.158630 Da .

Chemical Reactions Analysis

MAHMA NONOate is known to dissociate in a pH-dependent manner following first-order kinetics . It is unstable and easy to release NO in physiological conditions .

科学的研究の応用

Platelet Function and Cardiovascular Medicine:

- MAHMA NONOate, as a nitric oxide (NO) donor, has been shown to significantly stimulate platelet vasodilator-stimulated phosphoprotein (VASP) phosphorylation and increase intracellular cGMP levels, leading to reduced platelet aggregation. This suggests its potential use in clinical situations requiring transient and subtotal inhibition of platelet function (Kobsar et al., 2014).

Pulmonary Vasorelaxant Properties:

- In studies on rat pulmonary arteries, MAHMA NONOate has shown potent vasorelaxant properties, which could be beneficial in the treatment of pulmonary hypertension. The substance decomposes at a specific rate to generate NO, contributing to full relaxation of contracted pulmonary artery preparations (Homer & Wanstall, 1998).

Biofilm Control and Dispersal:

- Research involving Salmonella enterica and Pseudomonas aeruginosa biofilms has demonstrated that MAHMA NONOate can significantly reduce biofilm biomass and enhance biofilm dispersal. This is particularly relevant for applications in water purification systems and industrial settings where biofouling prevention is crucial (Marvasi et al., 2015) (Barnes et al., 2013).

Analytical Chemistry and Mass Spectrometry:

- MAHMA NONOate, along with other diazeniumdiolates (NONOates), has been analyzed using electrospray ionization mass spectrometry (ESI-MS). These studies help in understanding the physicochemical properties of NO donors, which is essential for their biomedical applications (Rivera-Tirado et al., 2011).

Mechanisms of Cellular Signaling:

- MAHMA NONOate has been used to study the role of NO in cellular signaling pathways. For instance, its effects on the expression of matrix metalloproteinase-13 (MMP-13) in human chondrosarcoma cells have been explored, shedding light on the involvement of NO in the development of osteoarthritis (Guo, 2010).

Investigations in Pharmacology:

- In pharmacological studies, MAHMA NONOate has been used to investigate the interactions between neural and hormonal mediators in controlling renal hemodynamics. Its role in modulating steady-state renal hemodynamic responses to sympathetic nerve activity has been specifically studied (Guild et al., 2003).

Safety And Hazards

将来の方向性

The biomedical applications and drug development of NO donors like MAHMA NONOate have attracted scientists’ attention in recent years . The effect of MAHMA NONOate on platelet inhibition was approximately 10-fold more potent than S-nitrosoglutathione (GSNO). It could also reduce systemic arterial pressure more than GSNO . Therefore, in vivo, MAHMA NONOate had platelet inhibition and vasodepressor effects . This suggests that MAHMA NONOate could be of interest for clinical situations requiring transient and subtotal inhibition of platelet function .

特性

IUPAC Name |

(Z)-hydroxyimino-[methyl-[6-(methylamino)hexyl]amino]-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N4O2/c1-9-7-5-3-4-6-8-11(2)12(14)10-13/h9,13H,3-8H2,1-2H3/b12-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHAZGURWZYZJG-BENRWUELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCCN(C)[N+](=NO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCCCCCN(C)/[N+](=N/O)/[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163463 | |

| Record name | NOC 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MAHMA NONOate | |

CAS RN |

146724-86-9 | |

| Record name | NOC 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146724869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NOC 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

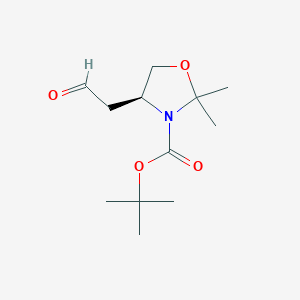

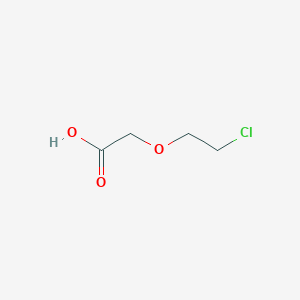

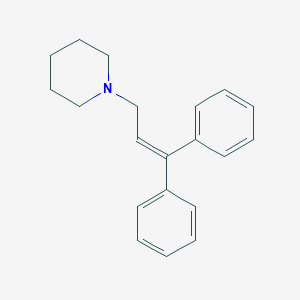

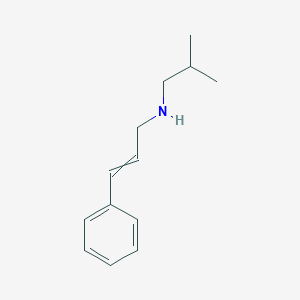

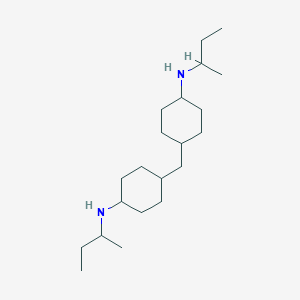

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid,[1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]-(9CI)](/img/structure/B114557.png)